molecular formula C26H27ClN2O5 B12155268 1-[2-(Diethylamino)ethyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fu ran-2-yl)carbonyl]-3-pyrrolin-2-one

1-[2-(Diethylamino)ethyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fu ran-2-yl)carbonyl]-3-pyrrolin-2-one

Cat. No.: B12155268
M. Wt: 483.0 g/mol
InChI Key: NGEPVOVBZPDJBG-UHFFFAOYSA-N
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Description

The compound you’ve mentioned belongs to the class of indole derivatives. Indole is a heterocyclic aromatic compound with a benzene ring fused to a pyrrole ring. It has diverse biological activities and serves as a pharmacophore in various drug molecules . Now, let’s explore this specific compound further.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the Fischer indole synthesis, which typically starts from a cyclohexanone derivative and phenylhydrazine hydrochloride. Methanesulfonic acid (MsOH) is often used as a catalyst. The reaction proceeds under reflux in methanol (MeOH) to yield the tricyclic indole structure .

Industrial Production: While specific industrial production methods for this compound may not be widely documented, researchers often optimize synthetic routes for large-scale production. Industrial processes would likely involve efficient and scalable reactions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions modify different functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromic acid (H~2~CrO~4~) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) may be used.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl group or other reactive sites.

Major Products: The specific products formed during these reactions would depend on the reaction conditions and the substituents present in the compound.

Scientific Research Applications

This compound’s applications span various fields:

    Chemistry: It serves as a valuable building block for designing new molecules.

    Biology: Researchers explore its interactions with biological targets.

    Medicine: Investigations focus on potential therapeutic effects.

    Industry: It may find applications in materials science or as intermediates for other compounds.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets or pathways. Further research would be needed to elucidate these mechanisms.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, it’s essential to compare this compound’s properties, reactivity, and biological effects with related indole derivatives.

Properties

Molecular Formula

C26H27ClN2O5

Molecular Weight

483.0 g/mol

IUPAC Name

2-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H27ClN2O5/c1-4-28(5-2)12-13-29-22(16-8-6-10-18(27)14-16)21(24(31)26(29)32)23(30)20-15-17-9-7-11-19(33-3)25(17)34-20/h6-11,14-15,22,31H,4-5,12-13H2,1-3H3

InChI Key

NGEPVOVBZPDJBG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC(=CC=C4)Cl

Origin of Product

United States

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